3-(Pyridin-2-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.: 1353981-61-9
Cat. No.: VC8233978
Molecular Formula: C16H24N2O2S
Molecular Weight: 308.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353981-61-9 |
|---|---|
| Molecular Formula | C16H24N2O2S |
| Molecular Weight | 308.4 g/mol |
| IUPAC Name | tert-butyl 3-(pyridin-2-ylmethylsulfanylmethyl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H24N2O2S/c1-16(2,3)20-15(19)18-9-7-13(10-18)11-21-12-14-6-4-5-8-17-14/h4-6,8,13H,7,9-12H2,1-3H3 |
| Standard InChI Key | QNHSDTXJUOXVIN-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(C1)CSCC2=CC=CC=N2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)CSCC2=CC=CC=N2 |
Introduction
Structural and Molecular Characteristics
Core Structural Features
The compound consists of three primary components:
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Pyrrolidine ring: A five-membered saturated nitrogen heterocycle that provides conformational flexibility and serves as a scaffold for functional group attachment.
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Pyridin-2-ylmethylsulfanylmethyl group: A pyridine ring substituted at the 2-position with a methylsulfanylmethyl side chain, introducing aromaticity and nucleophilic potential via the sulfur atom.
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tert-Butyl ester: A bulky protecting group that enhances solubility in organic solvents and stabilizes the carboxylic acid functionality during synthetic procedures.
The molecular formula is C₁₆H₂₄N₂O₂S, with a molecular weight of 308.44 g/mol. The tert-butyl ester contributes to the compound’s steric bulk, influencing its physicochemical properties and reactivity .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 3-(Pyridin-2-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves a multi-step strategy:
Step 1: Pyrrolidine Protection
The pyrrolidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.
Step 2: Thioether Formation
A nucleophilic substitution reaction introduces the pyridin-2-ylmethylsulfanylmethyl group. Pyridin-2-ylmethanethiol reacts with a bromomethyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage.
Step 3: Deprotection and Functionalization
The Boc group is selectively removed using acidic conditions (e.g., HCl in dioxane), enabling further functionalization if required .
Industrial-Scale Considerations
For large-scale production, continuous flow reactors and automated purification systems (e.g., flash chromatography) improve yield and reproducibility. Solvent selection optimizes reaction kinetics; polar aprotic solvents like DMF enhance nucleophilicity while minimizing side reactions.
Chemical Reactivity and Transformations
Key Reaction Pathways
The compound’s reactivity is governed by its functional groups:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Sulfide Oxidation | H₂O₂, m-CPBA | Sulfoxide or sulfone derivatives |
| Ester Hydrolysis | HCl (aqueous), LiOH | Carboxylic acid |
| Pyridine Alkylation | Electrophiles (e.g., MeI) | N-alkylated pyridinium salts |
Oxidation of the sulfide group to sulfone enhances hydrogen-bonding capacity, which is critical for biological target engagement. Hydrolysis of the tert-butyl ester under acidic or basic conditions yields the corresponding carboxylic acid, a common strategy in prodrug activation .
Biological Activity and Mechanisms
Enzyme Inhibition
The compound’s pyridine-thioether moiety facilitates interactions with metalloenzymes. Computational docking studies suggest that the sulfur atom coordinates with zinc ions in matrix metalloproteinases (MMPs), potentially inhibiting collagen degradation pathways .
Receptor Modulation
Structural analogs have demonstrated affinity for G protein-coupled receptors (GPCRs), particularly those involved in neurotransmitter regulation. The pyrrolidine ring’s flexibility allows conformational adaptation to receptor binding pockets, while the pyridine group participates in π-π stacking interactions.
Applications in Drug Development
Prodrug Design
The tert-butyl ester serves as a lipophilic prodrug moiety, improving membrane permeability. In vivo esterase-mediated hydrolysis releases the active carboxylic acid, enhancing bioavailability .
Antimicrobial Agents
Thioether-containing compounds exhibit broad-spectrum antimicrobial activity. The sulfide group disrupts bacterial cell membranes via thiol-disulfide exchange mechanisms, while the pyridine ring inhibits nucleic acid synthesis.
Physicochemical Properties
| Property | Value |
|---|---|
| Solubility | 12 mg/mL in DMSO |
| logP | 2.8 (predicted) |
| Melting Point | 89–92°C |
| Stability | Stable at RT (24 months) |
The compound’s moderate lipophilicity (logP ~2.8) balances solubility and membrane permeability, making it suitable for in vitro and in vivo studies .
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